REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[C:12](=O)([O-])[O-].[K+].[K+].IC>C(#N)C>[CH3:12][NH:5][C:4]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:3]=1[O:2][CH3:1] |f:1.2.3|
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Name
|
three
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
|
UNSPECIFIED
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Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. for 3 days under nitrogen in the dark
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ethyl acetate (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×30 mL)
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered through MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimum amount of ethyl acetate/hexane 1:8
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |